molecular formula C30H23N3O2 B12500644 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole

1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole

Cat. No.: B12500644
M. Wt: 457.5 g/mol
InChI Key: UNKTUBAINWCHDD-UHFFFAOYSA-N
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Description

1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.

    Introduction of Oxazoline Groups: The oxazoline groups can be introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the carbazole core to its corresponding N-oxide.

    Reduction: Reduction reactions could target the oxazoline groups, converting them to amino alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the carbazole core.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amino alcohols.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use in bioimaging or as a fluorescent probe.

    Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole would depend on its specific application. For example:

    In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

    In materials science: Its electronic properties would be crucial, involving charge transfer processes and interactions with other materials.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-fluorene: Similar structure but with a fluorene core.

    1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-phenanthrene: Similar structure but with a phenanthrene core.

Uniqueness

1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its specific combination of the carbazole core and oxazoline groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C30H23N3O2

Molecular Weight

457.5 g/mol

IUPAC Name

4-phenyl-2-[8-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2

InChI Key

UNKTUBAINWCHDD-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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